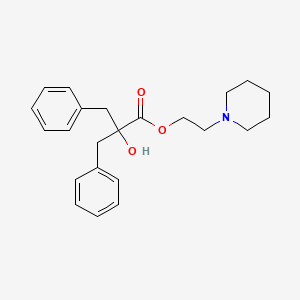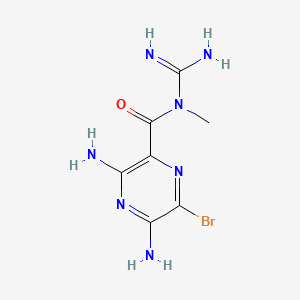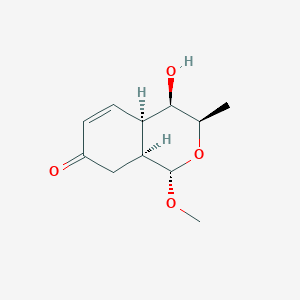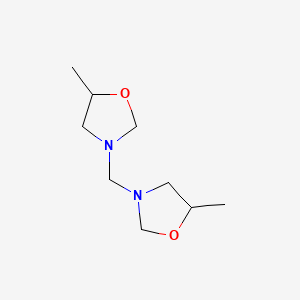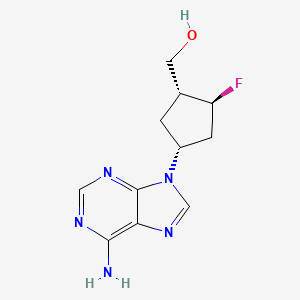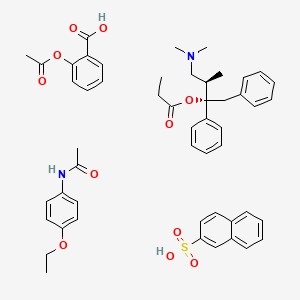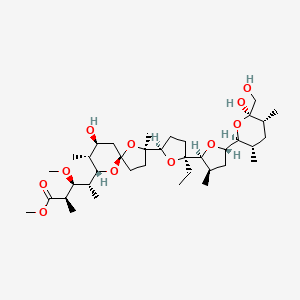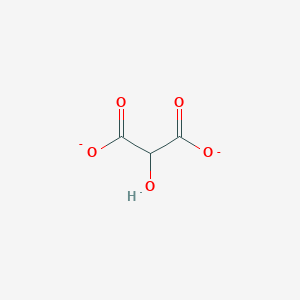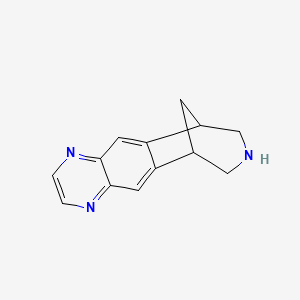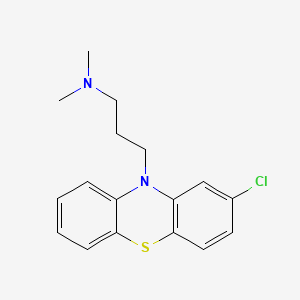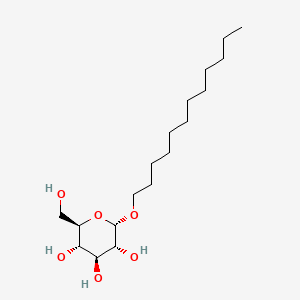
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid is a chemical compound that has garnered attention due to its role as a metabolite of propranolol, a beta-blocker used in the treatment of various cardiovascular conditions . This compound is characterized by its molecular formula C13H12O5 and is known for its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid typically involves the use of 4-methoxy-1-naphthol as a starting material . The synthetic route includes the cleavage of the 4-methyl ether using iodotrimethylsilane in the presence of cyclopentene . This method has been employed to prepare naphthoxylactic acid derivatives, including this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient reagents and optimized reaction conditions is crucial for large-scale production.
化学反应分析
Types of Reactions
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
科学研究应用
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid has several scientific research applications:
作用机制
The mechanism of action of 2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid involves its formation as a metabolite of propranolol . The compound is produced through the metabolic processes in the liver, where propranolol undergoes hydroxylation and subsequent reactions . The molecular targets and pathways involved include the cytochrome P450 enzymes, which play a crucial role in drug metabolism .
相似化合物的比较
Similar Compounds
Naphthoxylactic acid: A related compound with similar structural features.
4-Methoxy-1-naphthol: A precursor used in the synthesis of 2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid.
Uniqueness
This compound is unique due to its specific role as a propranolol metabolite and its distinct structural properties . Its formation and metabolic pathways provide valuable insights into the pharmacokinetics of beta-blockers .
属性
CAS 编号 |
96848-85-0 |
|---|---|
分子式 |
C13H12O5 |
分子量 |
248.23 g/mol |
IUPAC 名称 |
2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropanoic acid |
InChI |
InChI=1S/C13H12O5/c14-10-5-6-12(18-7-11(15)13(16)17)9-4-2-1-3-8(9)10/h1-6,11,14-15H,7H2,(H,16,17) |
InChI 键 |
WXBHZMJBMCCBQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCC(C(=O)O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCC(C(=O)O)O)O |
同义词 |
3-(4-hydroxy-1-naphthoxy)lactic acid 4-OH-NLA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


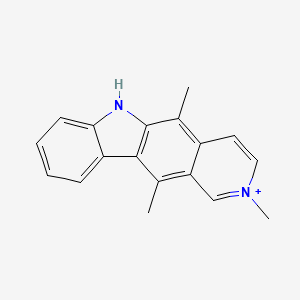

![4-[(3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B1221316.png)
